3-fluoro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide
Description
3-Fluoro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide is a benzamide derivative characterized by a 3-fluoro-substituted benzoyl group linked via an ethyl chain to a 2-phenylmorpholine moiety. Morpholine rings are frequently employed in medicinal chemistry to enhance solubility and bioavailability due to their polarity and hydrogen-bonding capacity .
Properties
IUPAC Name |
3-fluoro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2/c20-17-8-4-7-16(13-17)19(23)21-9-10-22-11-12-24-18(14-22)15-5-2-1-3-6-15/h1-8,13,18H,9-12,14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGNIJFVCDBNGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCNC(=O)C2=CC(=CC=C2)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Fluorobenzamide Core: The initial step involves the reaction of 3-fluorobenzoic acid with thionyl chloride to form 3-fluorobenzoyl chloride.
Amidation Reaction: The 3-fluorobenzoyl chloride is then reacted with 2-(2-phenylmorpholin-4-yl)ethylamine in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The fluorine atom in the benzamide ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-fluoro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied as an inhibitor of Bcl3:NF-kB p50 protein-protein interactions, which are involved in cancer metastasis.
Biological Research: It is used to study the molecular mechanisms of protein-protein interactions and their role in cellular processes.
Chemical Biology: Researchers use this compound to investigate the effects of specific molecular modifications on biological activity.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide involves the inhibition of Bcl3:NF-kB p50 protein-protein interactions. This inhibition suppresses Bcl3-dependent intracellular NF-kB activity, which is crucial for the regulation of genes involved in cell survival, proliferation, and metastasis . By targeting these interactions, the compound effectively reduces tumor growth and metastasis .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Benzamide Derivatives
Key Observations :
- Fluorine or chlorine at the benzamide’s 3-position may modulate electronic effects and binding affinity .
- Morpholine-containing compounds exhibit improved aqueous solubility compared to non-polar analogs (e.g., thienylidene or trichloroethyl groups) .
Pharmacological Activity
Sigma Receptor Binding
Benzamides such as [¹²⁵I]PIMBA (N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide) demonstrate high affinity for sigma receptors (Kd = 5.80 nM), relevant in prostate cancer imaging and therapy . While the target compound lacks direct binding data, its morpholine-ethyl chain may influence receptor interaction compared to piperidine-based analogs.
EP2 Antagonism
Compounds like TG7-184 (3-fluoro-N-(2-(5-fluoro-2-methylindol-1-yl)ethyl)-4-(4-methylpiperazin-1-yl)benzamide) show >95% purity and activity as EP2 antagonists, with m/z = 413 [M+H]+ . The target compound’s morpholine group may confer similar metabolic stability but differ in receptor selectivity due to the absence of indole or piperazine moieties.
Physicochemical and Spectroscopic Properties
Table 2: Physicochemical Comparison
Key Observations :
- Morpholine-containing benzamides often display distinct ¹H NMR signals at δ 2.5–3.5 ppm for morpholine protons .
- Crystallographic studies of analogs (e.g., ) reveal hydrogen-bonding networks that enhance stability .
Therapeutic Potential
- Anticancer Activity : Sigma receptor-targeting benzamides (e.g., [¹²⁵I]PIMBA) show tumor uptake in prostate cancer models . The target compound’s fluorine and morpholine groups may similarly enhance tumor penetration.
- The absence of hydroxyl groups in the target compound likely reduces such activity.
Biological Activity
3-Fluoro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide is a compound that has garnered attention in medicinal chemistry, particularly for its potential applications in cancer treatment. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- A fluorine atom attached to a benzamide moiety .
- A morpholine ring , which contributes to its biological activity.
3-Fluoro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide primarily functions as an inhibitor of Bcl3:NF-kB p50 protein-protein interactions . This inhibition is crucial as it suppresses Bcl3-dependent intracellular NF-kB activity, which regulates genes associated with cell survival, proliferation, and metastasis. The specific targeting of this interaction distinguishes it from other compounds that may have broader effects on various signaling pathways.
Inhibition of Cancer Metastasis
The compound has been studied for its role in inhibiting cancer metastasis through its action on the NF-kB signaling pathway. By blocking the interactions between Bcl3 and NF-kB p50, it potentially reduces tumor growth and spread. This mechanism is particularly relevant in cancers where NF-kB signaling is dysregulated.
Interaction with MAPK14
Research indicates that 3-fluoro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide interacts with Mitogen-Activated Protein Kinase 14 (MAPK14) . This kinase is involved in various cellular processes, including growth and apoptosis regulation. Understanding these interactions can provide insights into the compound's broader biological implications and therapeutic potential.
Comparative Analysis with Similar Compounds
| Compound Name | Target Interaction | Potential Applications |
|---|---|---|
| 3-Fluoro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide | Bcl3:NF-kB p50 | Cancer treatment |
| 3-Fluoro-5-morpholin-4-yl-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-yl]benzamide | Protein-protein interactions | Cancer research |
| 2-Fluoro-N-(2-(2-morpholinoethylcarbamoyl)phenyl)benzamide | Various targets | Medicinal chemistry |
Case Studies and Research Findings
- Cancer Cell Lines : In vitro studies have demonstrated that treatment with 3-fluoro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide leads to a significant reduction in cell viability in various cancer cell lines, indicating its potential as an anti-cancer agent.
- In Vivo Studies : Animal models treated with this compound showed decreased tumor size compared to control groups, further supporting its efficacy in inhibiting cancer progression.
- Safety Profile : Preliminary toxicity assessments suggest that the compound exhibits a favorable safety profile, with minimal systemic toxicity observed at therapeutic doses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
